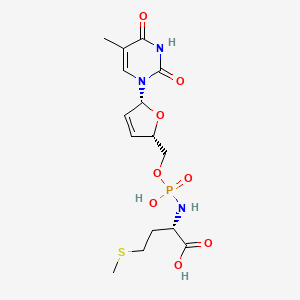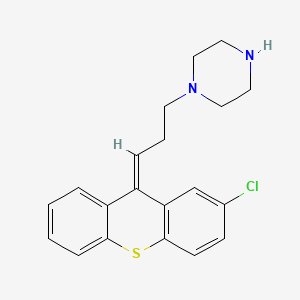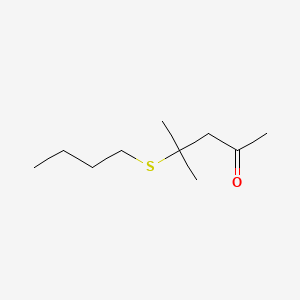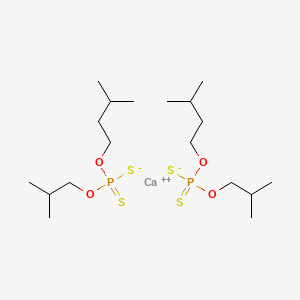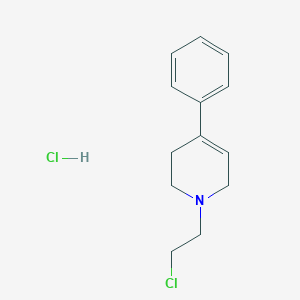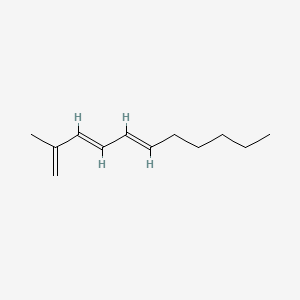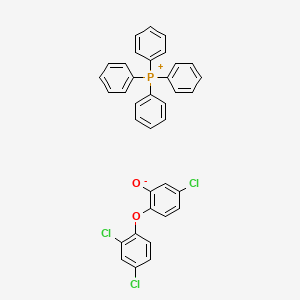
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is a chemical compound with the molecular formula C24H20P.C12H6Cl3O2 and a molecular weight of 627.90 g/mol. This compound is known for its unique structure, which combines a tetraphenylphosphonium cation with a 5-chloro-2-(2,4-dichlorophenoxy)phenolate anion. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of tetraphenylphosphonium chloride with 5-chloro-2-(2,4-dichlorophenoxy)phenol under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenolate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function . It may also inhibit certain enzymes and disrupt metabolic pathways, contributing to its biological activities .
Comparison with Similar Compounds
Tetraphenylphosphonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate can be compared with other similar compounds such as:
Tetraphenylphosphonium phenolate: This compound has a similar structure but lacks the chloro and dichlorophenoxy groups, resulting in different chemical properties and applications.
5-chloro-2-(2,4-dichlorophenoxy)phenol: This compound is similar but does not contain the tetraphenylphosphonium cation, leading to different reactivity and uses.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94230-98-5 |
|---|---|
Molecular Formula |
C36H26Cl3O2P |
Molecular Weight |
627.9 g/mol |
IUPAC Name |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C12H7Cl3O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-20H;1-6,16H/q+1;/p-1 |
InChI Key |
IVIDGYXOIXRPCN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



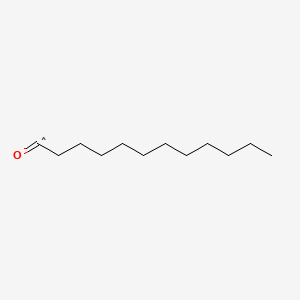
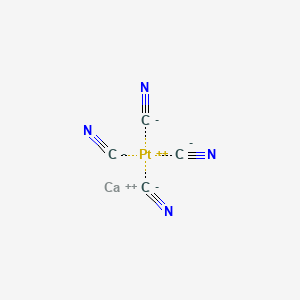
![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)


